(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

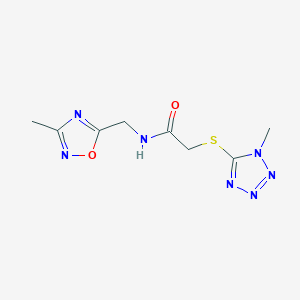

“(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid” is an organic compound with the chemical formula C4H6N4O2 . It is a white crystalline solid with high solubility in water . This compound is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent .

Synthesis Analysis

A common method for synthesizing “(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid” involves reacting 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, then heating to produce the corresponding triazole derivatives, and finally obtaining the final product through acid hydrolysis . In addition, a study reported the synthesis of nineteen novel 1,2,4-triazole derivatives, which were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .

Molecular Structure Analysis

The molecular structure of “(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid” is characterized by the presence of a 1,2,4-triazole ring, which is a heterocyclic compound containing three nitrogen atoms . The 1,2,4-triazole ring acts as an isostere of amide, ester, and carboxylic acid . It exists in two tautomeric forms, 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the former being more stable .

Chemical Reactions Analysis

1,2,4-Triazole derivatives, including “(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid”, have been extensively studied for their diverse biological activities . They have shown promise in treating various diseases due to their ability to modulate various biological processes . The 1,2,4-triazole ring in these compounds can form hydrogen bonds with different targets, improving their pharmacokinetics, pharmacological, and toxicological properties .

Physical And Chemical Properties Analysis

“(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid” has a molecular weight of 142.12 and a predicted density of 1.693±0.06 g/cm3 . It decomposes at a melting point of 220 °C, and its predicted boiling point is 546.9±52.0 °C .

Scientific Research Applications

Click Chemistry Ligand: Accelerating CuAAC Reactions

(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid: serves as a next-generation, water-soluble ligand for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction, commonly known as “click chemistry,” allows efficient and rapid coupling of azides and alkynes to form triazoles. BTTAA dramatically accelerates reaction rates and suppresses cell cytotoxicity, making it an excellent choice for bioconjugation, drug discovery, and materials science .

Energetic Materials Research: Structural and Energetic Properties

Researchers have explored the influence of various energetic moieties on the structural and energetic properties of BTTAA derivatives. Comprehensive characterizations, including infrared (IR), Raman spectroscopy, and multinuclear NMR, have been conducted. These studies contribute to our understanding of the compound’s behavior in energetic materials, propellants, and explosives .

Synthesis of Novel Triazole Derivatives

BTTAA derivatives have been synthesized through S-alkylation and reduction processes. For instance, racemic secondary alcohol derivatives have been successfully prepared by modifying the parent compound. These derivatives exhibit diverse properties and may find applications in medicinal chemistry, materials science, or catalysis .

Metal Coordination Complexes

The triazole moiety in BTTAA can serve as a versatile ligand for metal coordination complexes. Researchers have explored its coordination behavior with transition metals, lanthanides, and actinides. These complexes may have applications in catalysis, luminescence, and magnetic materials .

Biological Applications: Targeting Enzymes and Receptors

Given its unique structure, BTTAA derivatives could potentially interact with biological targets. Researchers are investigating their binding affinity to enzymes, receptors, or other biomolecules. Such studies may lead to the development of novel therapeutics or diagnostic agents .

Polymer Chemistry: Functionalization and Crosslinking

BTTAA can be incorporated into polymer networks through its triazole functionality. Researchers have explored its use in functionalizing polymers or crosslinking polymer chains. Applications include designing smart materials, drug delivery systems, and responsive coatings .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .

Mode of Action

It is known that the reaction occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen n1 to oxygen of the c=o bond .

Biochemical Pathways

Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Similar compounds, such as 1,2,4-triazole hybrids, have been found to have weak to high cytotoxic activities against tumor cell lines .

Action Environment

It is known that this compound is generally safe for human and environmental use under normal conditions .

Future Directions

The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring, such as “(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid”, are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core . This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential . Moreover, rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

properties

IUPAC Name |

2-(3-ethyl-1H-1,2,4-triazol-5-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-4-7-5(9-8-4)3-6(10)11/h2-3H2,1H3,(H,10,11)(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDYOKCOSDFEZDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=N1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Ethyl-4H-1,2,4-triazol-3-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2621072.png)

![2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol](/img/structure/B2621076.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-3,4-dimethoxy-N-methylbenzamide](/img/structure/B2621087.png)